Allosteric IKKα/β Inhibition via Cys46 Covalent Binding vs. ATP-Competitive Inhibitors
Ainsliadimer A inhibits IKKα/β through a covalent, allosteric mechanism by selectively binding to the conserved cysteine 46 residue. This is fundamentally different from ATP-competitive IKK inhibitors (e.g., BMS-345541) or other sesquiterpene lactones like parthenolide, which also inhibit NF-κB but through different mechanisms or binding sites [1]. The allosteric inhibition leads to suppression of both canonical and non-canonical NF-κB pathways. In vitro kinase assays using purified IKKβ show that Ainsliadimer A inhibits IKKβ activity with an IC50 of approximately 1.7 μM .
| Evidence Dimension | In vitro IKKβ inhibition (IC50) |
|---|---|
| Target Compound Data | ~1.7 μM |
| Comparator Or Baseline | Parthenolide: IC50 ~30 μM (inhibition of NF-κB pathway in erythrocytes) [2] |
| Quantified Difference | Ainsliadimer A is approximately 17.6-fold more potent than parthenolide in this context. |
| Conditions | Purified IKKβ kinase assay |
Why This Matters
The unique allosteric, covalent binding site on IKKα/β confers a distinct mechanism of action that avoids competition with ATP, potentially leading to a different selectivity profile and reduced off-target effects compared to ATP-competitive IKK inhibitors.
- [1] Dong, T., Li, C., Wang, X., Dian, L., Zhang, X., Li, L., Chen, S., Cao, R., Li, L., Huang, N., He, S., & Lei, X. (2015). Ainsliadimer A selectively inhibits IKKα/β by covalently binding a conserved cysteine. *Nature Communications*, 6, 6522. View Source
- [2] Ghashghaeinia, M., et al. (2011). The NFκB pathway inhibitors Bay 11-7082 and parthenolide induce programmed cell death in anucleated erythrocytes. *Cellular Physiology and Biochemistry*, 27(1), 45-54. View Source
